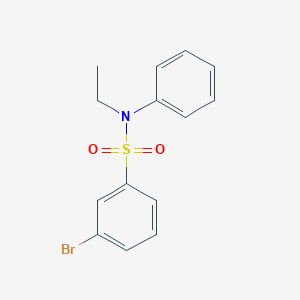![molecular formula C15H30N2O2 B261828 N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The drug has gained popularity in recent years due to its potent analgesic effects, but it is also associated with a high risk of addiction and overdose.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has been used in scientific research to study the opioid receptor system and its effects on pain perception. The drug has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has also been used to study the development of opioid tolerance and withdrawal symptoms.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide acts as a full agonist at the mu-opioid receptor, producing potent analgesic effects. The drug binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can lead to a range of biochemical and physiological effects. The drug produces potent analgesic effects, but it is also associated with a high risk of addiction and overdose. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can cause respiratory depression, sedation, and euphoria. It can also lead to adverse effects such as nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has several advantages for use in laboratory experiments. The drug produces potent analgesic effects and can be used to study the opioid receptor system and its effects on pain perception. However, the use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is associated with a high risk of addiction and overdose, making it a potentially dangerous substance to work with.
Direcciones Futuras
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-propylpentanamide. One area of interest is the development of safer opioid analgesics that produce potent analgesic effects without the risk of addiction and overdose. Another area of interest is the development of new drugs that target specific subtypes of the opioid receptor system, leading to more targeted and effective pain relief. Additionally, further research is needed to better understand the mechanisms of tolerance and withdrawal associated with N-[3-(4-morpholinyl)propyl]-2-propylpentanamide use.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide involves the reaction of 3-(4-morpholinyl)propanol with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is relatively simple and can be performed by trained chemists in a laboratory setting.
Propiedades
Nombre del producto |
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide |
|---|---|
Fórmula molecular |
C15H30N2O2 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18) |
Clave InChI |
JHJLSWQLNKSQQU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
SMILES canónico |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)




![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)